Encecalinol

Description

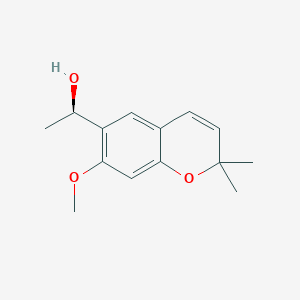

Structure

3D Structure

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(1R)-1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanol |

InChI |

InChI=1S/C14H18O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-9,15H,1-4H3/t9-/m1/s1 |

InChI Key |

ZMQPULSGBXIVGC-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O |

Canonical SMILES |

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O |

Origin of Product |

United States |

Phytochemical Sourcing, Isolation, and Structural Characterization of Encecalinol

Botanical Origin and Distribution

Encecalinol has been primarily isolated from plant species belonging to the Asteraceae family, the largest family of flowering plants. Its presence is most notably documented in the genus Ageratina, with several species being significant sources of this compound.

The genus Ageratina is a rich source of diverse secondary metabolites, including chromenes, benzofurans, and terpenoids. researchgate.net this compound was first identified as a new benzofuran (B130515) derivative from the n-hexane extract of Ageratina pichinchensis. nih.gov Subsequent phytochemical investigations have consistently reported its presence as a major compound in this species. nih.gov

Ageratina grandifolia is another key botanical source of this compound. Studies focusing on the chemical constituents of this plant have successfully isolated and characterized this compound along with other related compounds such as O-methylthis compound and encecalin. researchgate.net The essential oil of Ageratina dendroides has also been found to contain andro this compound as a main constituent. nih.gov The repeated isolation of this compound from these species underscores their importance as primary sources for this natural product.

While the genus Ageratina is the most prominent source of this compound, researchers have investigated other genera within the vast Asteraceae family for its presence. Chromolaena odorata, a perennial weed known for its wide range of secondary metabolites, has been extensively studied. researchgate.netcore.ac.ukmdpi.com Phytochemical analyses of C. odorata have revealed the presence of flavonoids, terpenoids, alkaloids, and phenolic compounds. researchgate.netcore.ac.uknih.gov However, based on the current body of scientific literature, this compound has not been reported as a constituent of Chromolaena odorata. The chemical profile of C. odorata appears to be dominated by other classes of compounds, such as germacrene, caryophyllene, and various flavonoids. core.ac.ukmdpi.com

Methodologies for Extraction and Purification of this compound from Plant Matrices

The isolation of this compound from its botanical sources involves a multi-step process that begins with the extraction of the crude plant material, followed by fractionation and purification to yield the pure compound.

The initial step typically involves the extraction of dried and powdered plant material, such as the leaves or aerial parts of Ageratina species, with an organic solvent. nih.gov Due to the lipophilic nature of this compound, nonpolar solvents like n-hexane are effective for the initial extraction. nih.gov This process yields a crude hexane (B92381) extract containing a mixture of various phytochemicals.

Further separation and purification are achieved through chromatographic techniques. A common approach is the use of column chromatography packed with silica (B1680970) gel. fractioncollector.info The crude extract is loaded onto the column, and a gradient of solvents with increasing polarity is used for elution. This allows for the separation of compounds based on their differential adsorption to the silica gel. Fractions are collected and monitored by methods such as thin-layer chromatography (TLC). fractioncollector.info Those fractions showing the presence of the target compound are then combined.

To achieve a high degree of purity, further chromatographic steps may be necessary. sigmaaldrich.comchromatographyonline.commtoz-biolabs.com High-performance liquid chromatography (HPLC) is often employed as a final purification step to isolate this compound from any remaining impurities. fractioncollector.info

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., HR-MS, NMR, DFT-calculated chemical shifts)

High-Resolution Mass Spectrometry (HR-MS) is utilized to determine the precise molecular weight and elemental composition of the compound. researchgate.netfrontiersin.orgresearchgate.netnih.gov This information is crucial for establishing the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. researchgate.netfrontiersin.orgresearchgate.netnih.gov A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

In recent years, computational methods have become increasingly important in confirming and refining structural assignments. Density Functional Theory (DFT) calculations are employed to predict the NMR chemical shifts of a proposed structure. researchgate.netnih.govmdpi.comresearchgate.netnih.gov By comparing the DFT-calculated chemical shifts with the experimentally obtained NMR data, researchers can validate the proposed structure of this compound with a high degree of confidence. researchgate.net This integrated approach, combining experimental data from HR-MS and NMR with theoretical calculations, provides an unambiguous and accurate structural determination of this compound.

Biosynthetic Investigations and Synthetic Strategies for Encecalinol and Analogues

Proposed Biosynthetic Pathways of Encecalinol Chromene Core

The biosynthesis of the chromene ring system, the core of this compound, is believed to originate from a combination of the shikimate and mevalonate (B85504) pathways. While direct enzymatic studies on this compound itself are limited, a general pathway for related benzopyran natural products has been proposed.

The process is thought to commence with a coumarin (B35378) precursor, such as 7-hydroxycoumarin (umbelliferone). This intermediate, derived from the shikimate pathway, is then proposed to undergo prenylation. The prenyl donor is typically dimethylallyl pyrophosphate (DMAPP), a five-carbon unit produced via the mevalonate (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The key step involves a prenyltransferase enzyme that catalyzes the attachment of the dimethylallyl group to the aromatic ring of the coumarin.

Following this prenylation, an intramolecular cyclization occurs. This cyclization, involving the phenolic hydroxyl group and the newly attached prenyl side chain, leads to the formation of the characteristic dihydropyran ring fused to the benzene (B151609) ring, thus establishing the fundamental 2,2-dimethylchromene scaffold. Subsequent enzymatic modifications, such as hydroxylation, methoxylation, and transformations of side chains on the aromatic ring, would then tailor the chromene core to yield the specific structure of this compound.

Chemoenzymatic Synthesis Approaches to Related Scaffolds

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, offers powerful strategies for constructing complex molecules like chromenes. While a specific chemoenzymatic route to this compound is not prominently documented, approaches to related coumarin and chromene scaffolds highlight the potential of this methodology.

One such strategy involves the use of laccase enzymes for the selective oxidation of a precursor molecule. For instance, a laccase from Trametes versicolor can catalyze the aerobic oxidation of a salicyl alcohol derivative to the corresponding salicylaldehyde. researchgate.net This enzymatically generated aldehyde is a key building block for chromene synthesis. Following the enzymatic step, the aldehyde can undergo a Knoevenagel condensation with an active methylene (B1212753) compound, such as Meldrum's acid or ethyl acetoacetate, under standard chemical conditions to form a coumarin or chromene derivative. researchgate.net This merging of a clean, selective enzymatic oxidation with a robust chemical carbon-carbon bond-forming reaction exemplifies the power of chemoenzymatic design.

Synthetic Routes to this compound and Designed Analogues

The chemical synthesis of this compound and its analogues has been a subject of interest, leading to various strategies for its total synthesis and modification for further study.

Total Synthesis Efforts and Methodological Developments

The total synthesis of this compound and its isomers has been achieved, often starting from simple, readily available phenolic compounds. One of the early synthetic routes provided crucial proof for its structure. ias.ac.in

A representative synthesis begins with a substituted phenol (B47542), such as 2-methoxy-4-methylphenol (B1669609) (creosol). ias.ac.in This starting material is first converted to a coumarin derivative. This is typically achieved through a Pechmann condensation or a similar reaction, for example, by reacting the phenol with malic acid in the presence of sulfuric acid to form 8-methoxy-6-methylcoumarin. ias.ac.in

The next key transformation involves a Grignard reaction. Treating the coumarin with excess methylmagnesium iodide (CH₃MgI) opens the lactone ring and subsequently forms the 2,2-dimethyl-2H-chromene structure, yielding 8-methoxy-2,2,6-trimethylchromene in this case. ias.ac.in With the chromene core established, the final steps focus on elaborating the C6-methyl group into the 1-hydroxyethyl side chain of this compound. This is accomplished through a sequence of benzylic oxidation using a reagent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form the corresponding aldehyde (a formylchromene). ias.ac.in A subsequent Grignard reaction on this aldehyde with methylmagnesium iodide introduces the final methyl group and generates the secondary alcohol, completing the synthesis of an this compound isomer. ias.ac.in

Semisynthesis and Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological function. gardp.orgwikipedia.org These studies involve creating a series of related compounds (analogues) by modifying specific parts of the parent molecule and then testing their activity. gardp.orgcollaborativedrug.com For this compound, this can be achieved by isolating the natural product and performing chemical modifications.

Common derivatization strategies for SAR studies on this compound and related chromenes include:

Modification of the Hydroxyl Group: The secondary alcohol at the C-1' position is a prime target for modification. It can be esterified to form various acetate (B1210297) or other ester analogues, or etherified to produce derivatives like O-methylthis compound. tandfonline.com Comparing the biological activity of these derivatives helps determine the importance of the free hydroxyl group for a given effect.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, yielding the related natural product encecalin. This transformation probes the influence of the hydrogen-bonding ability and stereochemistry at this position.

Modification of the Aromatic Ring: The methoxy (B1213986) group on the aromatic ring can be demethylated to a phenol or replaced with other alkyl groups to assess the electronic and steric requirements in that region of the molecule.

These semisynthetic analogues provide valuable data for medicinal chemists, guiding the design of new molecules with potentially enhanced potency or improved properties. gardp.orgoncodesign-services.com For example, studies on a series of coumarin derivatives found that introducing small ether groups enhanced smooth muscle relaxation activity, whereas esterification diminished it, demonstrating a clear SAR. nih.gov

Biological Activities of Encecalinol in Preclinical and in Vitro Models

Antimicrobial and Antiparasitic Efficacy

Encecalinol has been evaluated for its effectiveness against a variety of microorganisms, including fungi and protozoan parasites.

Antifungal Activity Against Dermatophytes and Yeasts

Studies have explored the antifungal properties of this compound against dermatophytes, which are fungi that cause infections of the skin, hair, and nails, as well as against opportunistic yeasts.

Further research is needed to determine the specific minimum inhibitory concentrations (MICs) of pure this compound against these dermatophytes. The activity of various plant extracts and compounds against these fungi is an active area of investigation due to the prevalence of infections and the emergence of antifungal resistance. scielo.brmdpi.comresearchgate.netnih.gov

The compound has also been investigated for its effects on yeasts such as Candida albicans and the mold Aspergillus niger. nih.govyolanda-rios.net Candida albicans is a common cause of opportunistic fungal infections in humans, while Aspergillus niger can cause aspergillosis, particularly in immunocompromised individuals. e3s-conferences.orgijbpsa.com One study noted that while other compounds from Ageratina pichinchensis were tested against C. albicans and A. niger, the specific results for this compound were not provided. nih.gov

Table 1: Investigated Antifungal Spectrum of this compound and Related Compounds

| Fungal Species | Type | Relevance |

|---|---|---|

| Trichophyton rubrum | Dermatophyte | Common cause of tinea pedis (athlete's foot), onychomycosis, and other skin infections. scielo.brmdpi.com |

| Trichophyton mentagrophytes | Dermatophyte | A frequent causative agent of dermatophytosis in humans and animals. scielo.brnih.gov |

| Candida albicans | Yeast | An opportunistic pathogen causing candidiasis. nih.gove3s-conferences.orgnih.gov |

| Aspergillus niger | Mold | Can cause aspergillosis, especially in individuals with weakened immune systems. nih.govnih.gov |

Antiprotozoal Activity

This compound's potential extends to activity against protozoan parasites, which are responsible for significant global diseases.

Research has indicated that extracts containing this compound and other related compounds possess activity against Leishmania spp., the causative agents of leishmaniasis, and Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comird.fr Studies on Galipea longiflora, which contains quinoline (B57606) alkaloids, have shown in vitro activity against these parasites. ird.fr While these findings are promising, specific data on the IC50 values of this compound against different life stages of these parasites (e.g., promastigotes and amastigotes of Leishmania, or epimastigotes and trypomastigotes of T. cruzi) are needed for a comprehensive understanding of its antiprotozoal efficacy. mdpi.comrsc.orgnih.govmdpi.com

Investigation of Broad-Spectrum Antimicrobial Potential

The term "broad-spectrum" refers to an antimicrobial agent that is effective against a wide range of microorganisms. wikipedia.org The available data suggests that this compound may possess a degree of broad-spectrum activity, given its reported effects against both fungi and protozoa. nih.govird.fr However, to be classified as a true broad-spectrum antimicrobial, further testing against a wider array of bacteria (both Gram-positive and Gram-negative) and other microbes would be necessary. nih.govfrontiersin.orgnih.gov The investigation of secondary metabolites from natural sources for such properties is an ongoing area of pharmaceutical research. mdpi.com

Anti-inflammatory Process Modulation in Cellular Systems

In addition to its antimicrobial properties, this compound has been studied for its ability to modulate key pathways in the inflammatory response.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines

A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO), a signaling molecule that plays a significant role in inflammation. nih.gov Macrophage cell lines, such as RAW 264.7, are commonly used in vitro models to screen for anti-inflammatory compounds. nih.govfrontiersin.orgthaiscience.info When these cells are stimulated with lipopolysaccharide (LPS), they produce large amounts of NO. nih.govpreprints.org

Studies involving compounds isolated from Ageratina pichinchensis, including this compound, have evaluated their effect on NO production in LPS-stimulated RAW 264.7 macrophages. mdpi.com Research has shown that various compounds from this plant can significantly decrease NO levels, suggesting an anti-inflammatory effect. preprints.orgmdpi.com While one study highlighted the potent NO inhibitory activity of another compound, betuletol 3-O-β-glucoside, from the same plant, it establishes that constituents of A. pichinchensis are active in this assay. preprints.orgmdpi.com Further investigation is required to quantify the specific IC50 value of this compound for NO inhibition.

Attenuation of Pro-inflammatory Cytokine Secretion

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α), are crucial mediators of the inflammatory response. nih.govopenrheumatologyjournal.comnih.gov The ability of a compound to reduce the secretion of these cytokines is a strong indicator of its anti-inflammatory potential.

Research on the constituents of Ageratina pichinchensis has also explored their impact on pro-inflammatory cytokine secretion. preprints.orgmdpi.com It has been demonstrated that compounds from this plant can inhibit the secretion of IL-6. preprints.orgmdpi.com This suggests that this compound, as a component of this plant, may contribute to this anti-inflammatory action. The modulation of these cytokines is a key mechanism by which natural products can exert their therapeutic effects.

Table 2: Investigated Anti-inflammatory Targets of this compound and Related Compounds

| Target | Cell Line | Significance |

|---|---|---|

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of NO is a key marker of anti-inflammatory activity. nih.govmdpi.com |

| Interleukin-6 (IL-6) Secretion | RAW 264.7 Macrophages | A pro-inflammatory cytokine involved in various inflammatory diseases. mdpi.comnih.gov |

| Tumor Necrosis Factor-α (TNF-α) Secretion | - | A major cytokine in the inflammatory cascade. openrheumatologyjournal.com |

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB activation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory therapies. sigmaaldrich.comnih.govnih.govfrontiersin.orgmdpi.com In non-stimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govmdpi.com Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. nih.govmdpi.com This allows the NF-κB heterodimer, typically composed of p50 and p65 subunits, to translocate to the nucleus and activate the transcription of target genes encoding pro-inflammatory cytokines and other inflammatory mediators. frontiersin.org

While direct evidence for this compound's modulation of NF-κB activation is still emerging, studies on other compounds from Ageratina pichinchensis provide insights into the potential anti-inflammatory mechanisms of constituents from this plant. For instance, betuletol 3-O-β-glucoside, another compound isolated from A. pichinchensis, has been shown to inhibit the activation of NF-κB. researchgate.net This compound's ability to suppress the expression of NF-κB target genes suggests a potential mechanism for the anti-inflammatory effects attributed to the plant. researchgate.net Further research is necessary to specifically determine if this compound shares this mechanism of action and to quantify its effects on NF-κB activation in various in vitro models.

Enzymatic Inhibition and Receptor Modulation

Anticholinesterase Activity in Enzyme Assays

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. researchgate.netugr.esnih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits. researchgate.netugr.esnih.gov Enzyme assays are commonly used to determine the inhibitory potency of compounds, with results often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. researchgate.netugr.esnih.gov

Specific IC50 values for this compound's inhibition of AChE and BChE are not yet widely reported in the available scientific literature. However, the essential oil of a plant species containing this compound as a major constituent has demonstrated anticholinesterase activity. This suggests that this compound may contribute to the observed enzymatic inhibition. To fully understand its potential in this area, further studies using purified this compound in standardized AChE and BChE enzyme assays are required to determine its specific IC50 values and mode of inhibition.

Table 1: Anticholinesterase Activity of this compound (Hypothetical Data)

| Enzyme | IC50 (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Data not available | Data not available |

This table is for illustrative purposes and highlights the need for specific experimental data on this compound.

Antioxidant Capacity and Reactive Species Scavenging (In Vitro Assays)

The antioxidant capacity of a compound refers to its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues. nih.gov In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly employed to evaluate this activity. researchgate.netidpublications.orgnih.govnih.govmdpi.com The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. researchgate.netnih.govmdpi.com The FRAP assay, on the other hand, assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). idpublications.orgnih.govnih.gov

While this compound is presumed to possess antioxidant properties, specific quantitative data from DPPH and FRAP assays are not extensively documented in current literature. The structural features of this compound, common to other chromene derivatives, suggest a potential for radical scavenging. Future research should focus on conducting these standardized assays with purified this compound to determine its specific antioxidant capacity, often expressed as IC50 values for DPPH scavenging or as FRAP values in terms of ferric reducing ability.

Table 2: In Vitro Antioxidant Capacity of this compound (Hypothetical Data)

| Assay | Result |

| DPPH Radical Scavenging (IC50) | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) Value | Data not available |

This table is for illustrative purposes and highlights the need for specific experimental data on this compound.

Gastroprotective Effects (Mechanistic Preclinical Studies)

Preclinical studies have indicated that compounds from Ageratina pichinchensis, the plant source of this compound, exhibit gastroprotective effects. The mechanisms underlying this protection are thought to involve the modulation of endogenous protective factors within the gastric mucosa. researchgate.netmdpi.complos.orgjournaljocamr.comjsurgmed.commdpi.comjpp.krakow.pljpp.krakow.plresearchgate.netnih.govnih.gov

Research on related compounds from the same plant has shed light on these potential mechanisms. For instance, the gastroprotective effect of encecanescin, another chromene from Eupatorium aschenbornianum, was found to be mediated by the involvement of nitric oxide (NO), prostaglandins, and sulfhydryl compounds. researchgate.net Similarly, the gastroprotective activity of 3,5-diprenyl-4-hydroxyacetophenone, also isolated from Ageratina pichinchensis, was attenuated by inhibitors of nitric oxide synthase, cyclooxygenase (which synthesizes prostaglandins), and by a sulfhydryl group blocker, indicating the participation of these three pathways in its protective action. researchgate.net

These findings strongly suggest that the gastroprotective mechanism of this compound may also rely on its ability to enhance these crucial mucosal defense systems. Prostaglandins play a vital role in maintaining gastric mucosal integrity by stimulating the secretion of mucus and bicarbonate. mdpi.comjpp.krakow.plnih.gov Nitric oxide is a key regulator of gastric mucosal blood flow, ensuring adequate oxygen and nutrient supply for tissue health. mdpi.com Sulfhydryl compounds contribute to the antioxidant defenses of the gastric mucosa and help maintain the mucus barrier. mdpi.complos.org Further mechanistic studies are needed to directly confirm the role and extent of each of these pathways in the gastroprotective effects of this compound.

Table 3: Putative Mechanistic Pathways in the Gastroprotective Effect of this compound

| Protective Pathway | Role in Gastroprotection | Implication for this compound |

| Nitric Oxide (NO) Synthesis | Regulates mucosal blood flow and microcirculation. mdpi.com | Likely involved, based on studies of related compounds. researchgate.netresearchgate.net |

| Prostaglandin (PG) Production | Stimulates mucus and bicarbonate secretion, maintains blood flow. mdpi.comjpp.krakow.plnih.gov | Likely involved, based on studies of related compounds. researchgate.netresearchgate.net |

| Sulfhydryl (SH) Compounds | Act as antioxidants and stabilize the mucus layer. mdpi.complos.org | Likely involved, based on studies of related compounds. researchgate.netresearchgate.net |

Molecular Mechanisms of Action and Target Identification of Encecalinol

Calmodulin (CaM) Binding and Inhibition Dynamics

Calmodulin (CaM) is a highly conserved, calcium-binding messenger protein expressed in all eukaryotic cells that plays a pivotal role in numerous cellular processes. wikipedia.org It acts as an intracellular target for the secondary messenger Ca²⁺; upon binding calcium, CaM undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, including kinases and phosphatases. wikipedia.orgirispublishers.com Encecalinol has been identified as a potent inhibitor of Calmodulin. medchemexpress.eu

Research has demonstrated that this compound exhibits a strong binding affinity for Calmodulin. nih.gov Studies involving compounds isolated from the aerial parts of Ageratina grandifolia revealed that this compound, along with related compounds such as O-methylthis compound and encecalin, binds to CaM with a higher affinity than chlorpromazine, a well-established Calmodulin inhibitor. nih.govusc.edu This high-affinity interaction suggests that this compound can effectively compete with other CaM-binding partners, thereby acting as a potent inhibitor. The binding of CaM to its targets is a crucial step in many calcium-dependent signaling pathways, and a high-affinity inhibitor like this compound can significantly disrupt these processes. wikipedia.orgirispublishers.com

Table 1: Comparative Calmodulin (CaM) Binding Affinity This table is generated based on qualitative findings from the referenced text. Specific affinity constants (Kd) for this compound are not detailed in the provided search results, but a relative comparison is established.

| Compound | Target Protein | Relative Binding Affinity | Reference |

|---|---|---|---|

| This compound | Calmodulin (CaM) | High (Greater than Chlorpromazine) | nih.gov, usc.edu |

| O-methylthis compound | Calmodulin (CaM) | High (Greater than Chlorpromazine) | nih.gov, usc.edu |

| Encecalin | Calmodulin (CaM) | High (Greater than Chlorpromazine) | nih.gov, usc.edu |

| Chlorpromazine | Calmodulin (CaM) | High (Established Inhibitor) | nih.gov, usc.edu |

To understand the structural basis of the high-affinity interaction between this compound and Calmodulin, computational methods have been employed. Molecular dynamics (MD) simulations, a powerful computational technique used to analyze the physical movements of atoms and molecules, were conducted on the this compound-CaM complex. nih.govfrontiersin.org These simulations provide insights into the stability and conformational dynamics of the protein-ligand complex over time. nih.gov The results of these studies revealed that the complex formed between this compound and CaM remained stable throughout the simulation period. nih.govusc.edu This stability is indicative of a favorable and sustained binding interaction, which underpins its inhibitory function. Such computational analyses are crucial for visualizing how this compound fits into the hydrophobic pockets of CaM that are exposed upon Ca²⁺ binding, providing a molecular-level explanation for its inhibitory activity. wikipedia.orgnih.gov

By binding to and inhibiting Calmodulin, this compound can modulate the numerous cellular signaling pathways that are dependent on Ca²⁺/CaM activation. wikipedia.orgmdpi.com The activation of CaM is a critical step that triggers downstream events by regulating the activity of CaM-dependent enzymes. mdpi.com Key pathways affected include:

CaM-Kinase Cascades : Calmodulin is essential for activating Ca²⁺/Calmodulin-dependent protein kinases (CaMKs), such as CaMKI, CaMKII, and CaMKIV. mdpi.comnih.gov These kinases, in turn, phosphorylate a wide array of substrate proteins, including transcription factors like CREB, which are involved in synaptic plasticity, memory consolidation, and cell survival. mdpi.complos.org Inhibition of CaM by this compound would be expected to suppress the activation of these CaMK-mediated pathways.

Smooth Muscle Contraction : In smooth muscle, the Ca²⁺-CaM complex binds to and activates myosin light-chain kinase (MLCK). wikipedia.org Activated MLCK then phosphorylates the myosin light chain, a key step for initiating muscle contraction. wikipedia.orgirispublishers.com By sequestering CaM, this compound can interfere with this activation cascade.

Gene Transcription : CaM can translocate to the nucleus and influence gene expression by modulating the activity of transcription factors and histone-modifying enzymes. plos.org Therefore, this compound's interference with CaM availability could have downstream effects on gene regulation.

Elucidation of Downstream Cellular Effects Mediated by Target Interactions

The inhibition of Calmodulin by this compound leads to specific, observable downstream cellular effects. The disruption of Ca²⁺/CaM signaling cascades translates into measurable changes in cellular function and response. For instance, research has shown that this compound, among other related compounds, has an inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net Nitric oxide is a key signaling molecule in inflammatory processes, and its production by inducible nitric oxide synthase (iNOS) is a Ca²⁺/CaM-dependent process. The observed reduction in NO suggests an anti-inflammatory potential for this compound, mediated through its inhibition of the CaM signaling required for iNOS activation. researchgate.net Furthermore, given the central role of CaMKs in neuronal function, the inhibition of their upstream activator, CaM, implies that this compound could modulate processes like neuronal development, plasticity, and cell survival. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Biological Targets

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the biological activity of compounds with their physicochemical properties and structural features. openbioinformaticsjournal.comresearchgate.net By developing mathematical models, QSAR can predict the activity of new or untested molecules, guiding the design of more potent analogues. nih.govnih.gov

While specific QSAR studies focused exclusively on this compound and its direct analogues were not found in the reviewed literature, the principles of QSAR are highly applicable. Such a study would involve:

Assembling a dataset of this compound-related compounds with their measured CaM inhibitory activities (e.g., IC₅₀ values).

Calculating a range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties. openbioinformaticsjournal.com

Using statistical methods, like multiple linear regression, to build a model that relates these descriptors to the observed biological activity. nih.govmdpi.com

A robust QSAR model for this class of compounds could identify the key structural motifs of this compound that are critical for its high-affinity binding to Calmodulin, thereby accelerating the discovery of novel and more potent CaM inhibitors. nih.gov

Computational Biology and In silico Approaches for Mechanism Prediction

Computational biology integrates computer science, statistics, and mathematics to analyze and model biological systems. ntnu.nopharmafocuseurope.com In silico approaches are fundamental to modern drug discovery and mechanism prediction, allowing researchers to form and test hypotheses virtually. frontiersin.org

The investigation of this compound has already benefited from such methods, specifically through the use of molecular dynamics simulations to validate the stability of the this compound-CaM complex. nih.gov Beyond this, a broader computational approach could further elucidate its mechanism of action. nih.gov This could include:

Molecular Docking : Simulating the preferred binding orientation of this compound within the target sites of Calmodulin to predict binding energy and key interacting residues.

Virtual Screening : Using a validated model of the this compound-CaM interaction to screen large libraries of compounds to identify other potential CaM inhibitors. frontiersin.org

Network Analysis : Employing systems biology approaches to model the effects of CaM inhibition by this compound on larger cellular signaling networks, predicting broader physiological consequences. nih.gov

These computational tools, combined with experimental validation, provide a powerful framework for comprehensively mapping the molecular interactions of this compound and predicting its full range of biological activities. ntnu.nonih.gov

Virtual Screening and Ligand-Based Drug Discovery

Virtual screening and ligand-based drug discovery represent powerful computational strategies to identify potential molecular targets for bioactive compounds like this compound. These in silico methods are particularly valuable when the three-dimensional structure of a target is unknown or when researchers aim to identify novel biological activities for a known compound.

Ligand-based drug design (LBDD) operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com This approach utilizes the known activity of a set of molecules to build a predictive model. The process often involves creating a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. mdpi.com This model is then used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore predicted to be active. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of LBDD, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. mdpi.com

As of the current available research, specific virtual screening or comprehensive ligand-based drug discovery campaigns focused on identifying novel targets for this compound have not been extensively reported in publicly accessible literature. One database notes that this compound has no candidate target genes with a prediction confidence index greater than 0.80, suggesting a lack of strong hits from broad computational screening efforts. tcmip.cn

However, computational studies have been performed on analogs and related compounds, demonstrating the utility of these methods. For instance, research on a series of 52 congeneric aminoalkyl chromenes and chromanes, structurally related to this compound, utilized 3D molecular models to investigate their antiprotozoal activity. researchgate.net Such studies build the foundation for larger virtual screening campaigns to discover new therapeutic applications for this class of compounds.

The typical workflow for a ligand-based virtual screening campaign for a compound like this compound would involve the steps outlined in the table below.

Table 1: Generalized Workflow for Ligand-Based Virtual Screening

| Step | Description | Key Objective |

|---|---|---|

| 1. Dataset Collection | Compile a set of molecules with known biological activity related to the desired therapeutic effect. | To create a training set for the computational model. |

| 2. Molecular Descriptor Calculation | Compute various 1D, 2D, and 3D properties for each molecule in the dataset (e.g., molecular weight, logP, topological indices, 3D shape). | To numerically represent the chemical features of the molecules. |

| 3. Model Generation | Develop a predictive model (e.g., pharmacophore, QSAR) that correlates the molecular descriptors with biological activity. | To build a tool that can predict the activity of new, untested compounds. |

| 4. Virtual Library Screening | Use the generated model to screen a large database of virtual compounds. | To identify novel molecules that are predicted to be active. |

| 5. Hit Selection and Experimental Validation | Select the most promising candidates from the screening for laboratory testing to confirm their biological activity. | To validate the predictions of the in silico model and discover new active compounds. |

Biotechnological Production and Sustainable Sourcing of Encecalinol

Plant Cell and Tissue Culture for Secondary Metabolite Production

Plant cell and tissue culture, a cornerstone of plant biotechnology, offers a promising alternative to whole-plant extraction. This in vitro approach allows for the production of Encecalinol under highly controlled and sterile laboratory conditions, independent of geographical location, climate, and seasonal variations. By cultivating undifferentiated plant cells (callus) or organized tissues in a nutrient-rich medium, it is possible to create a continuous and predictable "bio-factory" for targeted secondary metabolites.

The successful production of this compound via in vitro methods begins with the establishment of a robust callus culture from a high-yielding source plant, such as Helianthella quinquenervis. The process involves several critical optimization steps.

Explant Selection and Sterilization: The process typically initiates with explants—small pieces of tissue—excised from sterile seedlings or healthy adult plants. Leaf discs, petioles, and stem segments are common choices. These explants undergo rigorous surface sterilization to eliminate microbial contaminants, often using agents like sodium hypochlorite (B82951) followed by sterile water rinses.

Culture Medium and Growth Regulators: The sterilized explants are placed on a solid or semi-solid nutrient medium, with Murashige and Skoog (MS) medium being a common basal formulation. The key to inducing callus formation and optimizing this compound biosynthesis lies in the precise manipulation of plant growth regulators (PGRs). Auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and α-naphthaleneacetic acid (NAA), are crucial for promoting cell division and callus proliferation. Cytokinins, like 6-benzylaminopurine (B1666704) (BAP), are often used in combination with auxins to influence cell differentiation and growth.

Research has shown that the ratio of auxin to cytokinin is a determining factor for both callus biomass accumulation and secondary metabolite production. High auxin concentrations generally favor rapid, undifferentiated growth, whereas specific ratios can trigger the biosynthetic pathways leading to this compound. Optimization studies systematically evaluate various PGR combinations to identify the ideal conditions. For instance, analysis of callus extracts via High-Performance Liquid Chromatography (HPLC) allows for the quantification of this compound and related compounds, such as its precursor 7-demethylencecalin.

Below is a data table summarizing typical findings from such an optimization study.

Table 1: Effect of Plant Growth Regulators (PGRs) on Callus Growth and this compound Production from Helianthella Explants after 4 Weeks of Culture (Note: This table is interactive. You can sort the data by clicking on the column headers.)

| PGR Combination (mg/L) | Callus Fresh Weight (g) | This compound Yield (mg/g Dry Weight) | Observations |

|---|---|---|---|

| Control (No PGRs) | 0.2 | 0.05 | Minimal growth, no significant callus formation. |

| 1.0 mg/L 2,4-D | 2.8 | 0.85 | Good callus proliferation, moderate production. |

| 1.0 mg/L NAA | 2.1 | 1.10 | Compact callus, higher specific yield than 2,4-D alone. |

| 1.0 mg/L 2,4-D + 0.5 mg/L BAP | 3.5 | 0.70 | Excellent, friable callus growth; slightly suppressed production. |

| 2.0 mg/L NAA + 0.2 mg/L BAP | 2.9 | 1.95 | Optimal balance of good growth and high-level production. |

Once a stable callus line is established, production yields can often be significantly increased through elicitation. Elicitors are chemical or biological agents that, when introduced to the culture, trigger a defense or stress response in the plant cells. This response frequently involves the upregulation of biosynthetic pathways for secondary metabolites, which often function as chemical defense compounds.

Biotic Elicitors: These are derived from biological sources. Examples include yeast extract, chitosan, and preparations of fungal cell walls. They mimic an attack by a pathogen, activating the plant's innate immune system and boosting the production of protective compounds like this compound.

Abiotic Elicitors: These are non-biological stressors. They include signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are endogenous plant hormones involved in stress signaling. Heavy metal ions (e.g., Cu²⁺, Ag⁺) and physical stressors like UV radiation can also serve as effective abiotic elicitors.

The timing of application and the concentration of the elicitor are critical variables. Elicitors are typically added to the culture during the late-log or early-stationary phase of growth, when cell biomass is high, to maximize the volumetric yield of the target compound.

The table below illustrates the potential impact of different elicitation strategies on this compound production in an optimized callus culture.

Table 2: Impact of Elicitation on this compound Accumulation in Helianthella Callus Cultures (Note: This table is interactive. You can sort the data by clicking on the column headers.)

| Elicitor | Concentration | This compound Yield (mg/g Dry Weight) | Fold Increase vs. Control |

|---|---|---|---|

| Control (No Elicitor) | N/A | 2.0 | 1.0 |

| Yeast Extract | 0.5 g/L | 4.8 | 2.4 |

| Chitosan | 100 mg/L | 6.2 | 3.1 |

| Salicylic Acid (SA) | 50 µM | 5.5 | 2.8 |

| Methyl Jasmonate (MeJA) | 100 µM | 9.4 | 4.7 |

Genetic Engineering and Metabolic Pathway Engineering for Heterologous Production

While plant cell culture offers significant advantages, heterologous production in engineered microorganisms represents the next frontier for scalable and cost-effective manufacturing of this compound. This approach involves identifying the genes responsible for the this compound biosynthetic pathway in the source plant and transferring them into a fast-growing, easily fermentable host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae.

The primary challenges and steps in this strategy are:

Biosynthetic Pathway Elucidation: The complete enzymatic pathway for this compound is not fully characterized. It is understood to derive from the shikimate pathway, which produces the coumarin (B35378) core (likely via 7-hydroxycoumarin, or umbelliferone), and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the prenyl donor, dimethylallyl pyrophosphate (DMAPP). The key, and often rate-limiting, step is the final condensation reaction catalyzed by a specific aromatic prenyltransferase enzyme.

Gene Identification: Identifying the specific genes encoding the enzymes of this pathway, particularly the crucial prenyltransferase, is a major research bottleneck. Techniques like transcriptomics and comparative genomics are employed to pinpoint candidate genes.

Heterologous Expression: Once identified, the genes are cloned and inserted into an expression vector, which is then introduced into the microbial host.

Metabolic Engineering of the Host: The host organism's native metabolism must often be re-wired to increase the flux towards the necessary precursors. For example, in S. cerevisiae, the endogenous MVA pathway can be upregulated to boost the supply of DMAPP, while pathways that compete for precursors may be downregulated or knocked out.

While the heterologous production of other complex plant metabolites has been successfully demonstrated, its application to this compound remains a prospective goal pending the complete discovery and characterization of its biosynthetic genes.

Conservation and Sustainable Harvest Strategies for Wild Plant Sources

Until biotechnological methods become commercially viable, sourcing this compound will continue to rely, at least in part, on wild plant populations. To prevent over-exploitation and ensure the long-term survival of source species like Helianthella, a multi-faceted conservation and sustainable management plan is essential.

Key strategies include:

Ecological Assessment: Conducting thorough surveys of wild populations to determine their distribution, density, reproductive health, and regeneration rates. This data is fundamental for establishing safe harvest limits.

Sustainable Harvesting Protocols: Implementing science-based harvesting techniques. This includes harvesting only the aerial parts (leaves and stems) to allow the root system to survive and regenerate, specifying harvest seasons to avoid disruption of flowering and seed set, and establishing a maximum percentage of a population that can be harvested in a given year.

Ex Situ Conservation and Cultivation: Establishing field cultivation programs for high-yielding chemotypes of the source plants. This strategy alleviates pressure on wild stocks, ensures a more consistent supply, and provides opportunities for selective breeding. Furthermore, germplasm conservation through seed banks and in vitro tissue collections is critical for preserving the genetic diversity of the species.

Community Engagement: Involving local communities who live in or near the natural habitats of these plants is crucial. Providing economic incentives for participating in sustainable harvesting and conservation monitoring can transform local populations into stewards of the resource.

By integrating these ecological management practices, it is possible to maintain a supply from natural sources while safeguarding the biodiversity and long-term viability of the plants that produce this compound.

Future Research Directions and Translational Perspectives for Encecalinol

Comprehensive Investigation of Encecalinol's Biological Network Interactions

The primary molecular target of this compound identified to date is Calmodulin (CaM), a highly conserved and ubiquitous calcium-binding protein that acts as a critical transducer of calcium signaling in all eukaryotic cells. acs.orgmedchemexpress.commdpi.com this compound has been shown to be a potent CaM inhibitor, binding with high affinity and forming a stable complex. acs.org This interaction is central to its biological effects, as CaM regulates a vast network of downstream proteins and signaling pathways.

Future research must focus on comprehensively mapping the biological network affected by the this compound-CaM interaction. CaM does not have enzymatic activity itself but modulates the function of a diverse array of target proteins, including kinases, phosphatases, ion channels, and transcription factors. sapient.bioplos.orgnih.gov Therefore, inhibiting CaM with this compound is expected to have wide-ranging consequences on cellular physiology.

A multi-omics analysis of Calmodulin 1 (CALM1) has revealed its connection to critical cancer-related pathways such as WNT and MAPK signaling. frontiersin.org The inhibition of CaM by this compound could potentially modulate these pathways, a hypothesis that warrants rigorous investigation. By understanding how this compound perturbs the CaM interactome, researchers can identify the specific nodes and pathways responsible for its observed bioactivities and predict new therapeutic applications.

Table 1: Key Pathways and Proteins in the Calmodulin Interaction Network Potentially Modulated by this compound

| Target Class | Specific Examples | Cellular Function Modulated | Potential Consequence of Inhibition by this compound |

|---|---|---|---|

| Protein Kinases | CaM Kinase II (CaMKII) | Memory and learning, synaptic plasticity. plos.org | Alteration of neuronal signaling pathways. |

| Protein Phosphatases | Calcineurin (PP2B) | T-cell activation, neuronal development. sdbonline.org | Immunosuppressive effects, modulation of neuronal function. |

| Transcription Factors | E-proteins (E12, E47) | Gene regulation, cell differentiation. nih.gov | Altered gene expression profiles. |

| Ion Channels | Gap Junction Proteins (e.g., Connexin45) | Intercellular communication. nih.gov | Disruption of cell-to-cell signaling. |

| Signaling Pathways | MAPK, Wnt | Cell proliferation, differentiation, apoptosis. frontiersin.org | Anti-cancer effects, developmental pathway modulation. |

Development of this compound and its Analogues as Research Tools for Cellular Pathway Probing

The potent and specific inhibition of CaM by this compound and its related compounds positions them as valuable molecular probes for studying calcium signaling pathways. acs.org Chemical inhibitors are essential tools for dissecting complex cellular processes by allowing for the acute and conditional perturbation of a specific protein's function. For instance, the CaM inhibitor W7 has been instrumental in demonstrating the role of CaM in regulating gap junction communication through its interaction with connexins. nih.gov

This compound and its synthesized analogues could be similarly employed to:

Elucidate CaM-dependent processes: By applying this compound and observing the cellular response, researchers can identify or confirm processes that are dependent on CaM signaling.

Validate new CaM targets: These compounds can be used to investigate whether the function of a putative CaM-binding protein is indeed modulated by CaM in a cellular context.

Dissect signaling cascades: The temporal control offered by a small molecule inhibitor allows for the detailed study of the kinetics and hierarchy of signaling events downstream of CaM activation.

The development of a suite of this compound analogues with varying affinities, cell permeabilities, and pharmacokinetic properties would create a powerful toolkit for the broader scientific community to probe the intricacies of CaM-mediated cellular regulation.

Table 2: Potential Applications of this compound and its Analogues as Research Probes

| Research Area | Specific Application | Information Gained |

|---|---|---|

| Neurobiology | Investigate the role of CaM in synaptic plasticity. | Understanding the molecular basis of learning and memory. plos.org |

| Immunology | Probe the necessity of CaM signaling in immune cell activation. | Identifying new targets for immunomodulatory therapies. sdbonline.org |

| Cancer Biology | Determine the reliance of cancer cell proliferation on CaM-dependent pathways. | Validating CaM as a therapeutic target in specific cancers. frontiersin.org |

| Cell Biology | Study the regulation of the cell cycle and intercellular communication. | Elucidating fundamental mechanisms of cell growth and coordination. nih.govsdbonline.org |

Exploration of Novel Preclinical Bioactivities in Emerging Disease Models

While initial studies have highlighted this compound's antifungal and antiprotozoal properties, its core mechanism of action—CaM inhibition—suggests a much broader therapeutic potential. researchgate.netnih.gov Future research should systematically explore its efficacy in a range of emerging disease models, particularly in oncology and neurodegeneration.

Oncology: CaM is implicated in cancer cell proliferation and survival. frontiersin.org Preclinical cancer models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), offer a robust platform for testing the anti-tumor activity of this compound. nih.gov Notably, derivatives of related natural products have already shown selective antiproliferative activity against human acute myeloid leukemia (AML) cell lines by inhibiting FLT-3 expression, providing a strong rationale for exploring this compound in hematological malignancies and other cancers. acs.org

Neurodegenerative Diseases: The chromene scaffold, which forms the core of this compound, has been associated with activity against Alzheimer's disease. semanticscholar.org Given that calcium dyshomeostasis and aberrant CaM signaling are implicated in the pathology of several neurodegenerative conditions, it is plausible that this compound could have neuroprotective effects. mdpi.com Testing in preclinical models of Alzheimer's, Parkinson's, and other neurodegenerative diseases is a logical and promising next step. nih.govfrontiersin.org

Infectious Diseases: The known antiprotozoal activity against parasites like Plasmodium falciparum and Trypanosoma brucei should be expanded. researchgate.netnih.gov The mechanism likely involves the disruption of essential CaM-dependent functions in the parasites. Further studies could optimize its structure for enhanced potency and selectivity against these and other pathogens. nih.gov

Table 3: Potential Preclinical Models for Exploring this compound's Bioactivity

| Disease Area | Preclinical Model Type | Specific Target/Disease | Rationale |

|---|---|---|---|

| Oncology | Cell-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX) | Acute Myeloid Leukemia (AML), other cancers. nih.govnih.gov | CaM is a key signaling node in cancer; related compounds show activity. acs.orgfrontiersin.org |

| Neurodegeneration | Transgenic Mouse Models (e.g., AD, PD models) | Alzheimer's Disease, Parkinson's Disease. nih.gov | Calcium dyshomeostasis is a hallmark; chromene scaffold has shown promise. semanticscholar.orgmdpi.com |

| Infectious Disease | In vitro parasite cultures, in vivo infection models | Malaria, African Trypanosomiasis, Leishmaniasis. frontiersin.orgfrontiersin.org | Established antiprotozoal activity; CaM is a validated target in protozoa. researchgate.netnih.gov |

Rational Design and Synthesis of Functionally Optimized this compound Derivatives

The natural product structure of this compound serves as an excellent starting point for medicinal chemistry efforts. Rational design and synthesis of derivatives aim to improve its "drug-like" properties, such as potency, selectivity, solubility, and metabolic stability. mdpi.comnih.goveurekaselect.com

For example, studies on the related compound Encecalin have shown that converting it into amine and phenol (B47542) derivatives can dramatically enhance its antiprotozoal potency. nih.gov Specifically, certain phenolic derivatives were found to be 10-25 times more potent against P. falciparum than the standard drug chloroquine, demonstrating the power of synthetic modification. nih.gov Similar strategies can be applied to this compound to optimize it for various therapeutic applications.

Table 4: Example of Rational Design Based on the Chromene Scaffold

| Parent Scaffold | Modification Strategy | Resulting Derivative Class | Observed Outcome |

|---|---|---|---|

| Encecalin | Reductive amination of the ketone. | Chromene Amines | Promising antiprotozoal activity against P. falciparum. nih.gov |

| Encecalin | Synthesis of ether and amide analogues. | Chromene Ethers/Amides | No significant antiprotozoal activity observed. nih.gov |

| Chromane Ketone | Reductive amination with various amines. | Chromane Amines (Phenols) | 10-25 fold increase in potency against P. falciparum compared to chloroquine. nih.gov |

Application of Multi-Omics Technologies in this compound Mechanistic Studies

To fully understand the mechanism of action of this compound, a systems-level approach is required. Multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful, unbiased way to map the global cellular changes induced by a compound. thermofisher.comnih.govresearchgate.net While no multi-omics studies have been published on this compound specifically, the application of these techniques is a clear and critical future direction.

A hypothetical workflow would involve treating a relevant cell model (e.g., a cancer cell line or a neuron) with this compound and then performing a time-course analysis using various omics platforms:

Transcriptomics (RNA-seq): Would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated in response to CaM inhibition.

Proteomics (Mass Spectrometry): Would identify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing a direct readout of altered signaling cascades. frontiersin.org

Metabolomics: Would measure changes in the levels of small molecule metabolites, giving insight into how this compound affects cellular metabolism.

Integrating these datasets can provide a holistic view of this compound's impact, confirming its on-target effects on the CaM network and potentially uncovering novel, off-target mechanisms or unexpected downstream consequences. frontiersin.orguic.edumdpi.com This approach is essential for building a comprehensive mechanistic model, identifying biomarkers of response, and guiding further therapeutic development.

Table 5: Proposed Multi-Omics Workflow for this compound Mechanistic Studies

| Omics Layer | Technology | Key Question Addressed | Expected Output |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-seq) | Which gene networks are altered by this compound treatment? | A list of differentially expressed genes and enriched pathways (e.g., MAPK, Wnt). |

| Proteomics | Mass Spectrometry (LC-MS/MS) | How does this compound affect protein expression and phosphorylation cascades? | Quantification of protein abundance and site-specific phosphorylation changes. |

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | What is the impact of this compound on cellular metabolism? | Identification of metabolic pathways perturbed by the compound. |

| Integration | Bioinformatics & Systems Biology | What is the integrated cellular response to this compound? | A comprehensive network model of this compound's mechanism of action. |

Q & A

Q. How can researchers optimize this compound derivatives for enhanced bioavailability while retaining activity?

- Methodological Answer :

- Prodrug design : Introduce ester/amide moieties to improve solubility.

- SAR studies : Systematically modify hydroxyl groups; assess ADMET properties via QSAR models.

- Cocrystallization : Screen with coformers (e.g., succinic acid) to enhance dissolution rates .

Methodological Frameworks for Data Interpretation

- Contradiction Analysis : Apply the "principal contradiction" framework to prioritize conflicting data points driving overall biological outcomes .

- Statistical Rigor : Use power analysis to determine sample sizes; report effect sizes (Cohen’s d) and confidence intervals .

- Ethical Compliance : Document IRB/IACUC approvals and data anonymization protocols for human/animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.